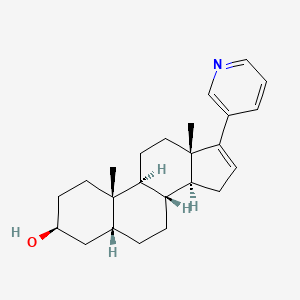

Abiraterone metabolite 1

概要

説明

アビラテロン代謝産物1は、17α-ヒドロキシラーゼ/C17,20-リアーゼ(CYP17A1)酵素の強力な阻害剤であるアビラテロンの誘導体です。この酵素は、アンドロゲンの生合成に不可欠であり、アンドロゲンは前立腺癌の発症と進行に重要な役割を果たすホルモンです。 アビラテロン代謝産物1は、アビラテロンの代謝変換によって生成され、その潜在的な治療効果と薬物動態特性が研究されています .

準備方法

合成経路と反応条件

アビラテロン代謝産物1の合成は、通常、アビラテロンの代謝変換を含みます。 アビラテロン自体は、ステロイド前駆体から一連の化学反応(水酸化と酸化など)を経て合成されます . アビラテロン代謝産物1の合成の特定の条件には、3β-ヒドロキシステロイドデヒドロゲナーゼや5α-レダクターゼなどの酵素が仲介する酵素反応が含まれます .

工業生産方法

アビラテロンとその代謝産物の工業生産は、大規模な化学合成に続いて精製プロセスが行われます。製造プロセスは、最終製品の高収率と高純度を確保するために最適化されています。 結晶化、クロマトグラフィー、分光分析などの技術が、所望の品質を達成するために使用されます .

化学反応の分析

反応の種類

アビラテロン代謝産物1は、次のようないくつかのタイプの化学反応を受けます。

酸化: アビラテロンをその酸化型に変換します。

還元: 中間代謝産物を還元してアビラテロン代謝産物1を生成します。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、特定の温度とpHレベルを含む制御された条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物には、それぞれ異なる生物学的活性を有する、アビラテロンのさまざまな酸化型と還元型が含まれます。 アビラテロン代謝産物1は、顕著な治療の可能性を秘めた重要な生成物の1つです .

科学研究への応用

アビラテロン代謝産物1は、さまざまな分野での応用について広く研究されています。

化学: アビラテロンの代謝経路を理解するための分析研究における参照化合物として使用されます。

生物学: アンドロゲン受容体活性の調節における役割と、細胞プロセスへの影響について調査されています。

医学: アンドロゲン生合成を阻害することにより、去勢抵抗性前立腺癌の治療における可能性を探求しています。

科学的研究の応用

Pharmacological Mechanism

Abiraterone works by inhibiting the enzyme CYP17A1, which is crucial for androgen biosynthesis. The conversion of abiraterone to D4A enhances its anti-tumor activity. D4A retains the ability to inhibit CYP17A1 while also being capable of interacting with androgen receptors due to its structural similarity to testosterone . This dual action makes D4A a key player in the pharmacodynamics of abiraterone therapy.

Efficacy in Prostate Cancer Treatment

D4A has been shown to possess improved anti-tumor efficacy compared to abiraterone itself. In vitro studies demonstrated that D4A effectively inhibits tumor growth in various prostate cancer cell lines, including those resistant to abiraterone . Additionally, clinical studies have indicated that higher plasma concentrations of abiraterone and its metabolites correlate with better patient outcomes in terms of progression-free survival .

Treatment Resistance and Metabolism

Research has highlighted that resistance to abiraterone can arise through selective metabolism to its more potent metabolite, D4A. Studies indicate that chronic treatment with abiraterone leads to increased expression of steroid 5α-reductase (SRD5A), which converts D4A into 5α-reduced metabolites that may promote tumor progression . Understanding this metabolic pathway is crucial for developing strategies to overcome resistance.

Table: Summary of Key Studies on D4A

Future Directions and Research Opportunities

The ongoing exploration into the pharmacokinetics and dynamics of D4A presents several research opportunities:

- Personalized Medicine : Tailoring abiraterone therapy based on individual metabolic profiles could enhance treatment outcomes.

- Combination Therapies : Investigating the synergistic effects of D4A with other therapeutic agents may lead to improved management strategies for advanced prostate cancer.

- Resistance Mechanisms : Further studies are needed to elucidate the mechanisms behind resistance related to D4A metabolism, which could inform future therapeutic approaches.

作用機序

アビラテロン代謝産物1は、アンドロゲンの生合成に関与するCYP17A1酵素を阻害することにより、その効果を発揮します。この酵素を阻害することにより、アビラテロン代謝産物1はテストステロンやその他のアンドロゲンの産生を減らし、それによりアンドロゲン依存性前立腺癌細胞の増殖を阻害します。 分子標的は、アンドロゲン受容体とステロイド生成経路におけるさまざまな酵素です .

類似化合物との比較

類似化合物

アビラテロン: これも強力なCYP17A1阻害剤である母化合物。

エンザルタミド: 前立腺癌の治療に使用される別の抗アンドロゲン。

独自性

アビラテロン代謝産物1は、CYP17A1や3β-ヒドロキシステロイドデヒドロゲナーゼなど、アンドロゲン生合成に関与する複数の酵素を阻害する能力においてユニークです。 このマルチターゲットアプローチは、他の類似化合物と比較して、治療効果を高めています .

生物活性

Abiraterone acetate is a well-established treatment for castration-resistant prostate cancer (CRPC), primarily functioning as a selective inhibitor of the enzyme CYP17A1, which is crucial in androgen biosynthesis. The compound is metabolized into several active metabolites, with Abiraterone Metabolite 1 (M1) being of particular interest due to its biological activity and implications for therapeutic efficacy.

Overview of Abiraterone and Its Metabolites

Abiraterone is administered alongside prednisone to manage advanced prostate cancer. Upon administration, it undergoes extensive metabolism, primarily in the liver, leading to the formation of various metabolites, including M1. The major metabolic pathways involve glucuronidation and oxidation, with UDP-glucuronosyltransferase (UGT) enzymes playing a significant role in this process .

Key Metabolites

| Metabolite | Description | Activity |

|---|---|---|

| M1 | Abiraterone N-Oxide | Active against CYP17A1 |

| M2 | 5α-Abiraterone | Exhibits anti-tumor effects |

| M3 | 5β-Abiraterone | Less potent than M2 |

| M4 | Δ4-Abiraterone | Improved anti-tumor efficacy compared to parent compound |

| M5 | Other minor metabolites | Various activities reported |

Biological Activity of this compound

Mechanism of Action : this compound, or Abiraterone N-Oxide, retains significant biological activity by inhibiting CYP17A1. This inhibition leads to decreased androgen production, thereby reducing tumor growth in prostate cancer cells. Studies indicate that M1 exhibits comparable potency to abiraterone itself in inhibiting androgen synthesis .

In Vitro Studies : Research has shown that M1 effectively reduces the viability of prostate cancer cell lines by disrupting androgen receptor signaling pathways. For instance, in LNCaP and VCaP cell lines, treatment with M1 resulted in significant reductions in cell proliferation and increased apoptosis rates .

Clinical Implications

The clinical relevance of M1 is underscored by its presence in the circulation of patients undergoing abiraterone therapy. Notably, the concentration of M1 can be significantly higher than that of the parent compound after dosing . This suggests that the metabolite may contribute substantially to the therapeutic effects observed in patients.

Case Studies : A review of clinical case studies highlights instances where patients exhibited varying responses to abiraterone treatment based on their metabolic profiles. For example, patients with higher circulating levels of M1 tended to show improved responses and prolonged progression-free survival compared to those with lower levels .

Challenges and Considerations

Despite its promising activity, there are challenges associated with the metabolism of abiraterone and its metabolites. Resistance mechanisms have been identified where prostate cancer cells adapt by altering metabolic pathways, leading to diminished efficacy of both abiraterone and its metabolites . Understanding these mechanisms is crucial for optimizing treatment protocols.

特性

IUPAC Name |

(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17-19,21-22,26H,5-6,8-12,14H2,1-2H3/t17-,18+,19+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJQRCXVHBZVTM-JSIIKIRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。